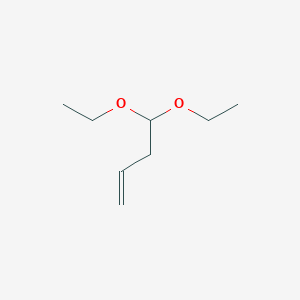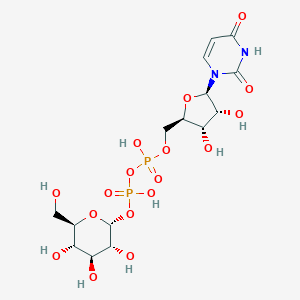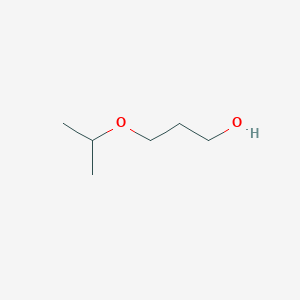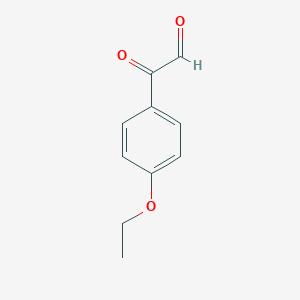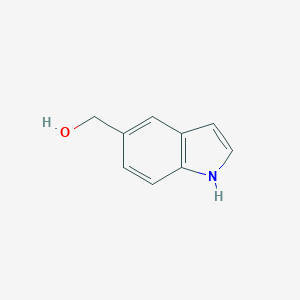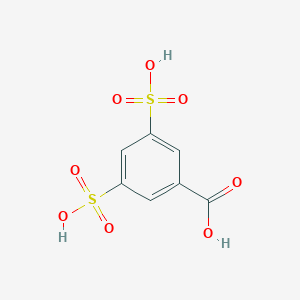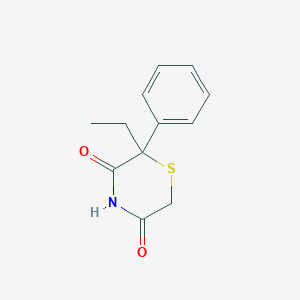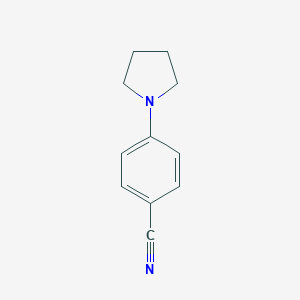
4-(Pyrrolidin-1-YL)benzonitrile
概要
説明
Synthesis Analysis
The synthesis of 4-(Pyrrolidin-1-YL)benzonitrile derivatives, such as the 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f, involves the modification of substituents to enhance androgen receptor (AR) agonistic activities. These compounds exhibit significant potential in medical applications, including anabolic effects on organs without affecting the prostate (Aikawa et al., 2017).
Molecular Structure Analysis
Molecular structure and optical properties of polymorphs derived from similar compounds have been studied, highlighting the importance of molecular packing and intermolecular interactions. For example, the novel compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile shows distinct emission properties due to subtle changes in molecular conformation (Percino et al., 2014).
Chemical Reactions and Properties
The compound has been involved in various chemical reactions, including the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene, demonstrating its utility in creating conducting polymers with low oxidation potentials. This property is crucial for developing electrically conductive materials (Larmat et al., 1996).
Physical Properties Analysis
The physical properties of derivatives, such as liquid crystalline behavior and photophysical properties, have been extensively studied. For instance, compounds with bent-core structures exhibit nematic and orthorhombic columnar phases, dependent on the chain length, and show potential as blue-emitting materials (Ahipa et al., 2014).
Chemical Properties Analysis
4-(Pyrrolidin-1-YL)benzonitrile and its derivatives' chemical properties, including reactivity and interaction with DNA, have been explored. For example, a novel tridentate NNN ligand derived from 4-(2-bromoacetyl)benzonitrile exhibits potential anticancer activity against U937 human monocytic cells and demonstrates intercalative DNA binding mode (Bera et al., 2021).
科学的研究の応用
Application in Medicinal Chemistry
- Summary of the Application: “4-(Pyrrolidin-1-YL)benzonitrile” is used in the synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). These are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .
- Methods of Application or Experimental Procedures: To improve the pharmacokinetic profiles of these compounds, researchers modified the hydroxypyrrolidine and benzonitrile substituents of a “4-(Pyrrolidin-1-YL)benzonitrile” derivative. This led to further modifications, which improved metabolic stability while maintaining potent androgen agonistic activity .
- Results or Outcomes: The modifications resulted in compounds with improved metabolic stability and potent androgen agonistic activity. One of the synthesized compounds demonstrated significant efficacy in levator ani muscle without increasing the weight of the prostate in an in vivo study .
Application in Drug Discovery
- Summary of the Application: The pyrrolidine ring, which is a part of “4-(Pyrrolidin-1-YL)benzonitrile”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application or Experimental Procedures: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Results or Outcomes: The use of the pyrrolidine ring in drug discovery has led to the development of a number of bioactive compounds with target selectivity .
Application in Selective Androgen Receptor Modulators (SARMs) Synthesis
- Summary of the Application: “4-(Pyrrolidin-1-YL)benzonitrile” is used in the synthesis of selective androgen receptor modulators (SARMs). These are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .
- Methods of Application or Experimental Procedures: To improve the pharmacokinetic profiles of these compounds, researchers modified the hydroxypyrrolidine and benzonitrile substituents of a “4-(Pyrrolidin-1-YL)benzonitrile” derivative . This led to further modifications, which improved metabolic stability while maintaining potent androgen agonistic activity .
- Results or Outcomes: The modifications resulted in compounds with improved metabolic stability and potent androgen agonistic activity .
Safety And Hazards
4-(Pyrrolidin-1-YL)benzonitrile is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Adequate ventilation is recommended when handling this compound, and contact with skin, eyes, or clothing should be avoided .
将来の方向性
While specific future directions for 4-(Pyrrolidin-1-YL)benzonitrile are not mentioned in the retrieved documents, the pyrrolidine scaffold is of great interest in drug discovery . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . Therefore, it is likely that future research will continue to explore the potential of 4-(Pyrrolidin-1-YL)benzonitrile and similar compounds in the development of new drugs.
特性
IUPAC Name |
4-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSYUCZLWETII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406904 | |
| Record name | 4-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-YL)benzonitrile | |
CAS RN |
10282-30-1 | |
| Record name | 4-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Pyrrolidinyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
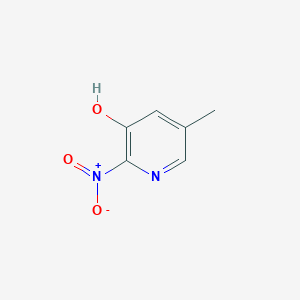
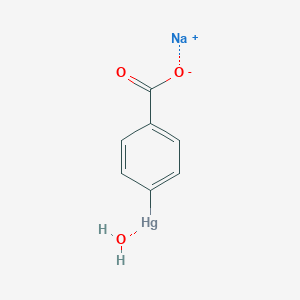
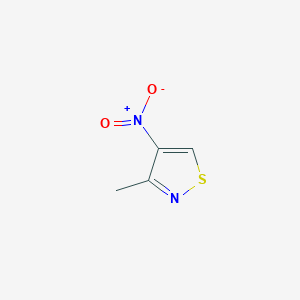
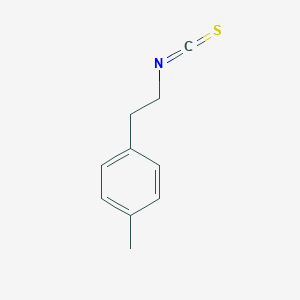
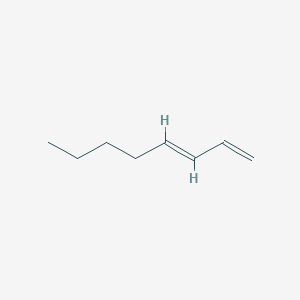
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
